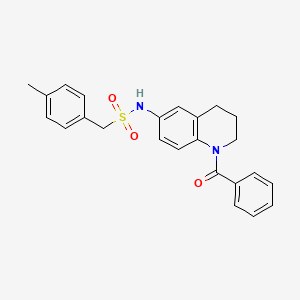

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

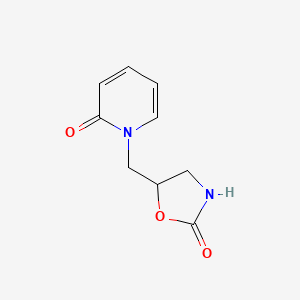

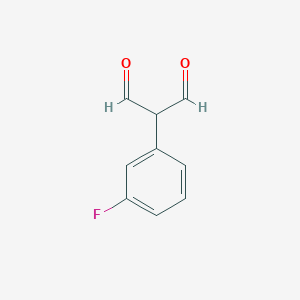

This compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a thioether linkage, a fluorobenzamide moiety, and a chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR spectroscopy, and elemental analysis . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the imidazole ring is aromatic and relatively stable, but can participate in reactions at the nitrogen atoms. The thioether linkage might be susceptible to oxidation, and the fluorobenzamide moiety could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the amide could make it somewhat soluble in polar solvents. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Applications De Recherche Scientifique

Antitumor and Cytotoxic Activity

Thiazoles, including our compound of interest, have been studied for their potential as antitumor and cytotoxic agents. Researchers have synthesized derivatives with promising effects on various cancer cell lines. For instance, a study reported that a [6-(4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide demonstrated potent cytotoxicity against prostate cancer cells.

Antiviral Properties

While specific data on our compound is scarce, thiophene derivatives (which share structural similarities with thiazoles) have shown antiviral activity. Further research is needed to explore the antiviral potential of our compound, but its thiazole scaffold suggests it may be worth investigating in this context .

Role in Vitamin B1 (Thiamine)

Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine is essential for energy release from carbohydrates during metabolism and plays a role in neurotransmitter synthesis, such as acetylcholine .

Material Science and Corrosion Inhibition

Beyond medicine, thiophene derivatives (similar to thiazoles) find applications in material science. They are used as inhibitors of metal corrosion and even contribute to the fabrication of light-emitting diodes .

Mécanisme D'action

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities . They have been reported to possess antifungal, herbicidal, and anticonvulsant properties .

Mode of Action

It is known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors . This suggests that the compound may interact with its targets by inhibiting the activity of certain enzymes, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the growth of tumor cells , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have been shown to possess antiviral activity , suggesting that they may interfere with viral replication at the molecular level.

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3OS/c19-14-5-1-12(2-6-14)16-11-22-18(23-16)25-10-9-21-17(24)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWPDQVARCOKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2788037.png)

![(7E,11E,23E)-17-[5-(2,4-Dimethoxy-6-methylbenzoyl)oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid](/img/structure/B2788044.png)

![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2788046.png)

![N-(furan-2-ylmethyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2788048.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2788056.png)